![molecular formula C27H23ClN2O7 B5111878 (5Z)-5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5111878.png)
(5Z)-5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
The compound (5Z)-5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a diazinane-2,4,6-trione core, substituted with a chlorinated and methoxylated phenyl group, and a phenoxyethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the diazinane-2,4,6-trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl groups: The chlorinated and methoxylated phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the phenoxyethoxy moiety: This step may involve nucleophilic substitution reactions where the phenoxyethoxy group is attached to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorinated phenyl group can be reduced to form a dechlorinated product.
Substitution: The phenoxyethoxy moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Dechlorinated phenyl derivatives.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmaceuticals: Potential use in drug development due to its unique structure and reactivity.
Biological Probes: Used in studying biological pathways and interactions.
Industry
Materials Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (5Z)-5-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in the substitution pattern and functional groups.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation reactions share structural similarities.
Uniqueness
Structural Complexity: The presence of multiple functional groups and a diazinane-2,4,6-trione core makes it unique.
Reactivity: The compound’s ability to undergo various chemical reactions sets it apart from simpler analogs.
Properties
IUPAC Name |
(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O7/c1-34-19-10-8-18(9-11-19)30-26(32)21(25(31)29-27(30)33)14-17-15-22(28)24(23(16-17)35-2)37-13-12-36-20-6-4-3-5-7-20/h3-11,14-16H,12-13H2,1-2H3,(H,29,31,33)/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACPVRKLNSYIH-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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